Chloroacetylenic rac-trans Permethrin

Analytical reference standard procurement Pharmacopoeial impurity standards Cost-of-analysis optimization

Chloroacetylenic rac-trans Permethrin (CAS 65133-01-9; molecular formula C21H19ClO3; MW 354.83) is a structurally defined haloethynyl analog of the synthetic pyrethroid insecticide permethrin (CAS 52645-53-1), in which the characteristic 2,2-dichlorovinyl substituent at the cyclopropane C-3 position is replaced by a chloroethynyl (–C≡CCl) moiety. Unlike permethrin, which is manufactured as a ~60:40 trans:cis isomeric mixture for agricultural and pharmaceutical use, this compound is a single-configuration entity with racemic trans geometry on the cyclopropane ring and is supplied exclusively as a high-purity (≥95%) analytical reference standard.

Molecular Formula C21H19ClO3
Molecular Weight 354.8 g/mol
Cat. No. B12305536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetylenic rac-trans Permethrin
Molecular FormulaC21H19ClO3
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C
InChIInChI=1S/C21H19ClO3/c1-21(2)18(11-12-22)19(21)20(23)24-14-15-7-6-10-17(13-15)25-16-8-4-3-5-9-16/h3-10,13,18-19H,14H2,1-2H3/t18-,19+/m0/s1
InChIKeyFJEFBSUEZRQPIM-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroacetylenic rac-trans Permethrin (CAS 65133-01-9): Identity, Regulatory Role, and Procurement Context for Pyrethroid Impurity Standards


Chloroacetylenic rac-trans Permethrin (CAS 65133-01-9; molecular formula C21H19ClO3; MW 354.83) is a structurally defined haloethynyl analog of the synthetic pyrethroid insecticide permethrin (CAS 52645-53-1), in which the characteristic 2,2-dichlorovinyl substituent at the cyclopropane C-3 position is replaced by a chloroethynyl (–C≡CCl) moiety [1]. Unlike permethrin, which is manufactured as a ~60:40 trans:cis isomeric mixture for agricultural and pharmaceutical use, this compound is a single-configuration entity with racemic trans geometry on the cyclopropane ring and is supplied exclusively as a high-purity (≥95%) analytical reference standard . It is classified under the European Pharmacopoeia impurity framework for permethrin (identified in some compendia as Permethrin EP Impurity F or trans-Permethrin EP Impurity G), reflecting its origin as a process-related by-product formed during permethrin synthesis via the industrially employed Sagami route [2].

Why Permethrin, cis-Chloroacetylenic Permethrin (EP Impurity G), or Other Pyrethroid Impurity Standards Cannot Substitute for Chloroacetylenic rac-trans Permethrin in Analytical and Regulatory Workflows


Substituting Chloroacetylenic rac-trans Permethrin (CAS 65133-01-9) with permethrin API, the cis-chloroacetylenic isomer (CAS 85576-82-5, EP Impurity G), or any other permethrin-related impurity standard introduces three independent sources of analytical error: (i) chromatographic retention time mismatch—the trans isomer produces a distinct GC retention time from the cis isomer, with the cis isomer having a documented relative retention time of 0.85–0.87 versus cis-permethrin on a dimethylpolysiloxane capillary column, whereas the trans isomer elutes at a different position [1]; (ii) mass spectral differentiation—the chloroethynyl compound (C21H19ClO3, MW 354.83) differs from permethrin (C21H20Cl2O3, MW 391.29) by one chlorine atom and two hydrogen atoms, generating a distinct isotopic cluster and fragment pattern in both GC-MS and LC-MS detection that cannot be mimicked by the dichlorovinyl parent [2][3]; and (iii) quantitative calibration error—use of a non-stereochemically matched standard compromises the accuracy of impurity determination by the self-contrast method specified in pharmacopoeial monographs, because response factors for cis and trans chloroethynyl isomers are not identical [1]. These differences are not academic; they directly determine whether a batch of permethrin meets EP acceptance criteria for related substances.

Quantitative Differentiation Evidence for Chloroacetylenic rac-trans Permethrin (CAS 65133-01-9) Versus Closest Analogs and Comparator Impurity Standards


Head-to-Head Procurement Cost Differentiation: rac-trans Isomer (CAS 65133-01-9) Versus cis Isomer (EP Impurity G, CAS 85576-82-5)

When sourcing a chloroacetylenic permethrin impurity standard, procurement cost per milligram differs substantially between the rac-trans isomer (this compound, CAS 65133-01-9) and the cis isomer (CAS 85576-82-5, Permethrin EP Impurity G). Based on listed pricing from a common certified reference material supplier, the trans isomer commands approximately a 5.1-fold price premium at the 25 mg scale: €47.72/mg for the rac-trans isomer versus €7.84/mg for the cis isomer . This cost differential reflects the more demanding stereoselective synthesis or chiral resolution required to produce the trans-configured standard at pharmacopoeial purity (≥95%) .

Analytical reference standard procurement Pharmacopoeial impurity standards Cost-of-analysis optimization

Process Origin and Formation Level: Quantified Haloethynyl By-product Burden in the Industrial Sagami Synthesis of Permethrin

The chloroethynyl impurity class, of which Chloroacetylenic rac-trans Permethrin is the trans ester representative, is an unavoidable by-product of the base-induced double dehydrohalogenation reaction in the Sagami process used for permethrin manufacture. Patent US 4,250,326 quantifies the typical burden: crude reaction product contains approximately 3–4% of the corresponding haloethynylcyclopropanecarboxylate, while low-boiling distillation forecuts are enriched to 26–34% chloroethynyl content (glpc area%) [1]. In contrast, the desired permethrin ester (dichlorovinyl compound) constitutes the bulk fraction. This establishes the chloroacetylenic impurity as a process-significant, not trace, contaminant that must be actively removed by phosphite treatment (Michaelis-Arbuzov reaction) to reach levels of 0.5–2% in purified product [1].

Process chemistry Impurity profiling Pyrethroid manufacturing

Gas Chromatographic Retention Differentiation: Relative Retention of Chloroacetylenic Impurity Isomers Versus cis-Permethrin API

A validated GC method disclosed in patent CN112834640B achieves baseline separation of permethrin-related substances including the chloroethynyl impurity G (cis isomer). Under specified conditions—HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm), temperature program from 125 °C (2 min hold) to 235 °C at 10 °C/min, FID detection—the cis-permethrin peak elutes at approximately 21.2 minutes [1]. Impurity G (cis-chloroethynyl isomer) exhibits a relative retention time (RRT) of 0.85 or 0.87 versus cis-permethrin, depending on column condition [1]. While the patent focuses on the cis impurity G, the trans isomer (this compound, CAS 65133-01-9) is a distinct diastereomer and will produce a different RRT under the same conditions, requiring a matched trans standard for unambiguous peak identification [2]. The method mandates resolution ≥1.5 between cis and trans permethrin main peaks and between impurity G isomers, confirming that cis/trans stereochemistry materially governs chromatographic behavior [1].

GC method validation Impurity separation Pharmacopoeial analytical methods

Structural Mass Difference and MS Detection: Chloroacetylenic Permethrin (MW 354.83) Versus Permethrin API (MW 391.29)

The replacement of the 2,2-dichlorovinyl group (–CH=CCl₂) in permethrin with a chloroethynyl group (–C≡CCl) in Chloroacetylenic rac-trans Permethrin produces a molecular mass shift of –36.46 Da (C21H19ClO3, monoisotopic mass 354.10 Da for ³⁵Cl, versus C21H20Cl2O3 for permethrin) [1]. Critically, permethrin contains two chlorine atoms and produces a characteristic ³⁵Cl/³⁷Cl isotopic signature with an A+2 peak at ~64% relative abundance. The chloroacetylenic compound, bearing a single chlorine, generates an A+2 peak at ~32% relative abundance—a halving of the isotopic ratio that is immediately diagnostic in both GC-MS full-scan and LC-MS analysis [2]. This difference is not a subtle analytical nuance: in routine impurity profiling by GC-MS with standard EI, an impurity peak showing a single-chlorine isotopic pattern at a retention time near permethrin would be ambiguously identified without a matched chloroacetylenic reference standard to confirm retention and fragmentation [3].

Mass spectrometry Impurity identification Structural elucidation

Degradation Pathway Relevance: Superoxide-Mediated Conversion of Permethrin to Haloethynyl Species Establishes This Compound as Both Process Impurity and Potential Degradation Product

Dureja, Casida, and Ruzo (1982) demonstrated that superoxide ion (O2•⁻) generated in dimethylformamide (DMF) readily converts the dihalovinyl group of permethrin and structurally related pyrethroids into a haloethynyl moiety [1]. This reaction is not merely a synthetic curiosity; superoxide is a physiologically and environmentally relevant reactive oxygen species, implying that chloroacetylenic impurities can form as degradation products during storage of permethrin formulations under oxidative stress conditions, in addition to their established origin as process by-products during alkaline synthesis steps (the Sagami double dehydrohalogenation) [1][2]. By contrast, other specified permethrin impurities such as Impurity B (methyl dichlorochrysanthemate, a transesterification by-product) and Impurity C (m-phenoxybenzyl alcohol, a hydrolysis product) arise from different chemical pathways and respond to different stress conditions [2]. The dual process/degradation origin of the chloroacetylenic impurity increases the probability of its appearance across the product lifecycle and strengthens the regulatory expectation that a specific, stereochemically defined reference standard be used for its monitoring [3].

Degradation chemistry Stability studies Forced degradation

Application Scenarios Where Chloroacetylenic rac-trans Permethrin (CAS 65133-01-9) Provides Irreplaceable Value Versus Generic Alternatives


EP/USP Pharmacopoeial Related Substances Testing for Permethrin API Batch Release

In quality control laboratories performing European Pharmacopoeia monograph testing of permethrin drug substance, the trans-chloroacetylenic impurity must be identified and quantified alongside other specified impurities. Use of the matched rac-trans standard (CAS 65133-01-9), rather than the cis isomer (EP Impurity G), ensures correct peak assignment in GC or HPLC chromatograms where cis/trans stereochemistry governs elution order. The validated GC method of patent CN112834640B demonstrates that resolution ≥1.5 between impurity G isomers is achievable and required, making stereochemically correct standards essential for system suitability and peak identification [1]. The standard is supplied at ≥95% purity and is suitable for preparation of calibration solutions across the expected specification range (typically 0.10–0.50% area percent for individual unspecified impurities per ICH Q3A thresholds) .

Forced Degradation and Stability-Indicating Method Development for Permethrin Formulations

Because superoxide-mediated and base-catalyzed dehydrohalogenation convert the permethrin dichlorovinyl group to a chloroethynyl moiety, oxidative and alkaline forced degradation studies predictably generate this impurity [1]. A stability-indicating HPLC or GC method must resolve the trans-chloroacetylenic degradation product from the cis isomer, from intact permethrin (cis and trans), and from hydrolysis products such as m-phenoxybenzyl alcohol (Impurity C). The rac-trans standard (CAS 65133-01-9) is required to establish the retention time, relative response factor, and peak purity of this specific degradation product, which may be formed in different proportions than the cis isomer depending on the stereochemical composition of the starting permethrin (nominally ~60% trans, ~40% cis) .

Impurity Fate and Removal Studies in Permethrin Process Development and Scale-Up

During process optimization for pharmaceutical-grade permethrin, the level of chloroethynyl impurity is a critical quality attribute that must be controlled below pharmacopoeial thresholds. The patent literature demonstrates that this impurity class forms at 3–4% in crude reaction product and can be enriched to 26–34% in distillation forecuts [1]. Process chemists use the pure rac-trans standard (CAS 65133-01-9) to spike crude reaction mixtures, validate the phosphite-treatment removal step (Michaelis-Arbuzov reaction reducing impurity to 0.5–2%), and confirm that fractional distillation achieves the required purity. The distinct molecular weight and single-chlorine isotopic pattern of the chloroacetylenic compound (vs permethrin's two chlorines) enables unambiguous tracking by GC-MS or LC-MS across multiple unit operations .

Cross-Referencing Cypermethrin Impurity Profiles Using a Shared Chloroacetylenic Standard

CAS 65133-01-9 is also listed as Cypermethrin Impurity 1 (Mixture of Diastereomers), reflecting the structural homology between permethrin (dichlorovinyl) and cypermethrin (dichlorovinyl + α-cyano group) [1]. For laboratories supporting both permethrin and cypermethrin analytical programs, the rac-trans chloroacetylenic standard can serve as a bridging reference material for impurity method cross-validation, provided that stereochemical resolution requirements are addressed. However, procurement teams should note that the cis-chloroacetylenic isomer (CAS 85576-82-5, EP Impurity G) cannot substitute for the trans isomer in either program due to the chromatographic retention differences documented in Section 3, Evidence Item 3 .

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